
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is a chemical compound that features a tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-propanol with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one, while substitution reactions can introduce various functional groups into the tetrazole ring.
科学研究应用
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
2-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride:
Uniqueness
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-ol is unique due to its combination of a tetrazole ring and a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
2-methyl-2-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C5H10N4O/c1-5(2,3-10)4-6-8-9-7-4/h10H,3H2,1-2H3,(H,6,7,8,9) |
InChI 键 |
NYGVTZMPEZCZJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=NNN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)

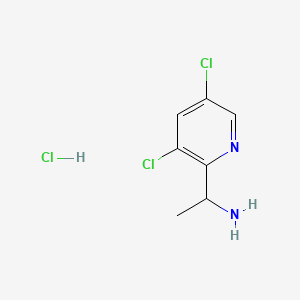
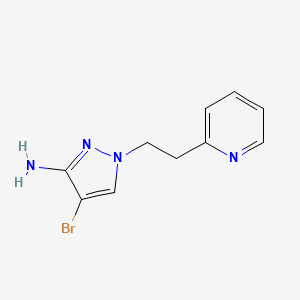
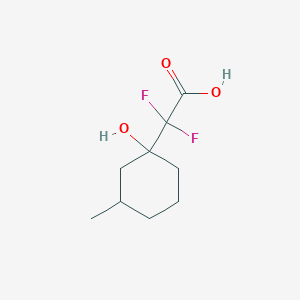
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)

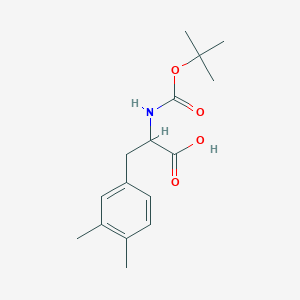
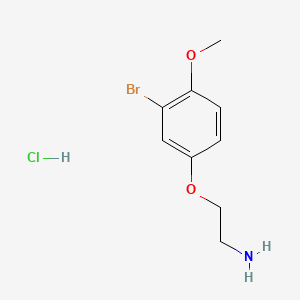
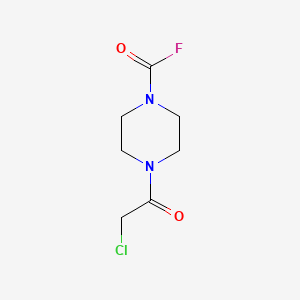
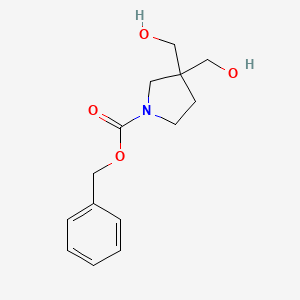

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
